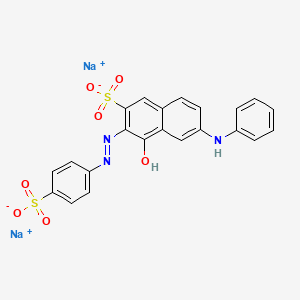
Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is commonly used in various industrial applications, including textiles, food, and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This forms a diazonium salt, which is then coupled with a suitable coupling component, such as 4-hydroxy-3-naphthalenesulfonic acid, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidative degradation, especially under the influence of strong oxidizing agents, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Various carboxylic acids and smaller aromatic compounds.
Reduction: Aniline derivatives.
Substitution: Sulfonated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which gives it its characteristic color. The azo bond (-N=N-) is responsible for this chromophoric property. In biological systems, the compound can interact with proteins and other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
- Disodium 4-amino-3-((4-sulphonatophenyl)azo)naphthalene-1-sulphonate
- Disodium 4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-1-sulphonate
Comparison: Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate is unique due to the presence of both phenylamino and sulphonatophenyl groups, which contribute to its distinct chemical properties and applications. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific industrial and research applications.
Propiedades
Número CAS |
6222-56-6 |
|---|---|
Fórmula molecular |
C22H15N3Na2O7S2 |
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
disodium;6-anilino-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O7S2.2Na/c26-22-19-13-17(23-15-4-2-1-3-5-15)7-6-14(19)12-20(34(30,31)32)21(22)25-24-16-8-10-18(11-9-16)33(27,28)29;;/h1-13,23,26H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
UPHLWZQAMNVWEX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















